molecular formula C10H21Li B14143008 Lithium, decyl- CAS No. 4416-59-5

Lithium, decyl-

Cat. No.: B14143008
CAS No.: 4416-59-5
M. Wt: 148.2 g/mol
InChI Key: NPXKHZHVMYECIK-UHFFFAOYSA-N
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Description

Lithium, decyl- is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium, decyl- typically involves the reaction of decyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:

C10H21X+2LiC10H21Li+LiX\text{C}_{10}\text{H}_{21}\text{X} + 2\text{Li} \rightarrow \text{C}_{10}\text{H}_{21}\text{Li} + \text{LiX} C10​H21​X+2Li→C10​H21​Li+LiX

where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine.

Industrial Production Methods

Industrial production of lithium, decyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and to ensure the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain high-purity lithium, decyl-.

Chemical Reactions Analysis

Types of Reactions

Lithium, decyl- undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form lithium alkoxides.

    Reduction: Can reduce certain organic compounds.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically requires oxygen or air.

    Reduction: Often involves hydrogen or other reducing agents.

    Substitution: Commonly uses halides or other electrophiles.

Major Products Formed

    Oxidation: Forms lithium alkoxides.

    Reduction: Produces reduced organic compounds.

    Substitution: Yields substituted organic compounds.

Scientific Research Applications

Lithium, decyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium, decyl- involves its ability to act as a strong nucleophile and base. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved include:

    Glycogen Synthase Kinase-3 (GSK-3): Inhibition of this enzyme has been linked to the therapeutic effects of lithium compounds.

    Inositol Monophosphatase (IMPA): Another target of lithium, decyl- that plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Lithium dodecyl sulfate: An anionic surfactant used in various applications.

    Sodium dodecyl sulfate: Another surfactant with similar properties but different cation.

Uniqueness

Lithium, decyl- is unique due to its specific reactivity and potential applications in organic synthesis and therapeutic research. Its ability to act as a strong nucleophile and base sets it apart from other similar compounds.

Conclusion

Lithium, decyl- is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and to develop new applications for this interesting compound.

Properties

CAS No.

4416-59-5

Molecular Formula

C10H21Li

Molecular Weight

148.2 g/mol

IUPAC Name

lithium;decane

InChI

InChI=1S/C10H21.Li/c1-3-5-7-9-10-8-6-4-2;/h1,3-10H2,2H3;/q-1;+1

InChI Key

NPXKHZHVMYECIK-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCCC[CH2-]

Origin of Product

United States

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